1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is a compound that features a thiophene ring fused to a pyridine ring, with an ethanamine side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Coupling of Thiophene and Pyridine Rings: The thiophene and pyridine rings can be coupled using cross-coupling reactions such as the Suzuki or Stille coupling reactions.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination, where the pyridine-thiophene intermediate is reacted with an amine and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with various molecular targets and pathways. The thiophene and pyridine rings can interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit enzymes involved in inflammation or oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride
- ®-1-(Pyridin-2-yl)ethanamine dihydrochloride
- (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
Uniqueness
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects and therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₁₁H₁₄Cl₂N₂S
- Molecular Weight : 277.2 g/mol
- CAS Number : 2340294-53-1
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with thiophene and pyridine rings exhibit antimicrobial properties. The presence of the thiophene moiety is particularly significant in enhancing the bioactivity of these compounds. Studies have shown that derivatives of thiophene-pyridine structures can inhibit the growth of various bacterial strains, suggesting that this compound might possess similar properties .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is critical for developing treatments for inflammatory diseases .
Anticancer Properties
Several studies have focused on the anticancer effects of related compounds. For instance, derivatives similar to this compound have shown significant cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The combination of thiophene and pyridine rings enhances the interaction with biological targets, which is crucial for its pharmacological effects. SAR studies suggest that modifications to either ring can significantly alter the compound's efficacy and selectivity .
Properties
Molecular Formula |
C11H14Cl2N2S |
---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-(5-thiophen-3-ylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8(12)11-3-2-9(6-13-11)10-4-5-14-7-10;;/h2-8H,12H2,1H3;2*1H |
InChI Key |
PKVPNCPCKKKKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C2=CSC=C2)N.Cl.Cl |
Origin of Product |
United States |
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